molecular formula C18H23N7 B6458745 6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine CAS No. 2548997-48-2

6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Cat. No.: B6458745
CAS No.: 2548997-48-2
M. Wt: 337.4 g/mol
InChI Key: XHJNZOXTXYSMBQ-UHFFFAOYSA-N
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Description

The compound “6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine” is a chemical compound that has been studied for its potential applications in various fields . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The compound has been synthesized and characterized by 1H NMR, 13C NMR and HRMS spectra analyses . The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring was responsible for the compound’s activity .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques. The compound has been characterized by 1H NMR, 13C NMR and HRMS spectra analyses .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions during its synthesis. The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring was responsible for the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques. For instance, the compound has been characterized by 1H NMR and 13C NMR, which provide information about its chemical structure .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been recognized as valuable heterocyclic scaffolds in pharmaceutical chemistry . They have been associated with a wide range of applications in medicinal chemistry .

Mode of Action

Similar compounds have shown inhibitory activity against various tumor cell lines . This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in tumor cell proliferation.

Biochemical Pathways

Similar compounds have been associated with the phosphatidylinositol 3-kinase (pi3k) signaling pathway , which plays a crucial role in cell proliferation and survival. Therefore, it’s possible that this compound may also affect similar pathways, leading to downstream effects on cell growth and survival.

Pharmacokinetics

The synthesis of similar compounds has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These synthesis methods could potentially influence the compound’s pharmacokinetic properties and bioavailability.

Result of Action

The compound has shown inhibitory activity against various tumor cell lines in in vitro anticancer assays . This suggests that the compound’s action results in a decrease in tumor cell proliferation. Additionally, similar compounds have induced cell cycle arrest and cell apoptosis , indicating potential molecular and cellular effects of this compound’s action.

Action Environment

The synthesis of similar compounds has been achieved under various conditions , suggesting that the compound’s action could potentially be influenced by environmental factors such as temperature and pH.

Future Directions

The compound and its derivatives have shown potential for the treatment of cancer, acting as inhibitors of PI3Kα . Therefore, future research could focus on further exploring its potential as a therapeutic agent.

Biochemical Analysis

Biochemical Properties

6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme involved in cell growth, proliferation, and survival . The interaction between this compound and PI3Kα is characterized by strong binding affinity, leading to the inhibition of downstream signaling pathways that promote cancer cell growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability . The compound also modulates cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is critical for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of PI3Kα, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to the suppression of the PI3K/AKT/mTOR signaling pathway, resulting in decreased cell proliferation and increased apoptosis . Additionally, this compound has been shown to interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood chemistry have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites have been shown to retain some biological activity, contributing to its overall therapeutic effects . Additionally, this compound can influence metabolic flux by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It has been observed to accumulate in the nucleus, where it can interact with DNA and RNA, potentially affecting gene expression and protein synthesis . The compound’s distribution within tissues is influenced by its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the nucleus, where it can interact with genetic material and influence gene expression . Additionally, it has been detected in the cytoplasm, where it can interact with various enzymes and signaling proteins . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to specific cellular compartments .

Properties

IUPAC Name

6-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7/c1-22(2)17-11-18(20-14-19-17)24-9-7-23(8-10-24)12-15-13-25-6-4-3-5-16(25)21-15/h3-6,11,13-14H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJNZOXTXYSMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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